6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Description

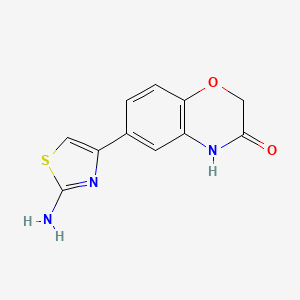

Chemical Structure and Significance 6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS RN: 109916-22-5) is a heterocyclic compound featuring a benzoxazinone core fused with a 2-aminothiazole moiety. The benzoxazinone scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antihypertensive, and receptor-modulating activities . The 2-aminothiazole substituent at position 6 enhances its bioactivity, particularly in targeting bacterial enzymes and receptors involved in inflammation and hypertension .

Synthesis and Applications The compound is synthesized via palladium-catalyzed cross-coupling reactions or multi-step functionalization of the benzoxazinone core (e.g., Scheme 1 in ). Derivatives of this compound are explored as intermediates for antibiotics (e.g., oxazolidinone-class drugs) and nonsteroidal mineralocorticoid receptor antagonists . Its hydrochloride salt (CAS RN: 927965-62-6) is commercially available for research purposes, supplied by companies like Leap Chem Co., Ltd. and ChemScene .

Properties

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9/h1-3,5H,4H2,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNPNGOJWAZAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 2H-1,4-benzoxazin-3(4H)-one core fused with a 2-amino-1,3-thiazol-4-yl substituent at the 6-position. Key challenges include:

Synthetic Routes and Methodological Innovations

Nucleophilic Aromatic Substitution (NAS) via Halogenated Intermediates

A widely utilized strategy involves halogenation of the benzoxazinone core followed by coupling with preformed thiazole derivatives.

Synthesis of 6-Iodo-2H-1,4-benzoxazin-3(4H)-one

5-Iodoanthranilic acid undergoes cyclization with acetic anhydride to yield 6-iodo-2-methyl-benzooxazin-4-one, as demonstrated by Mousa et al.. This intermediate serves as a pivotal precursor for cross-coupling reactions:

Reaction Conditions

- Reactants : 5-Iodoanthranilic acid (1 equiv), acetic anhydride (3 equiv).

- Temperature : Reflux (140°C).

- Duration : 6 hours.

- Yield : 78–82%.

Suzuki-Miyaura Cross-Coupling with Thiazole Boronic Esters

The iodinated benzoxazinone reacts with 2-amino-1,3-thiazol-4-ylboronic acid under palladium catalysis:

Protocol

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Na₂CO₃ (2 equiv).

- Solvent : DME/H₂O (4:1).

- Temperature : 80°C, 12 hours.

- Yield : 65–70%.

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–I bond precedes transmetallation with the boronic acid, culminating in reductive elimination to form the C–C bond.

Hantzsch Thiazole Cyclization on Benzoxazinone Scaffolds

An alternative approach constructs the thiazole ring directly on the benzoxazinone core via condensation of α-haloketones with thiourea.

Synthesis of 6-(Bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one

Bromination of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one using N-bromosuccinimide (NBS) generates the α-haloketone intermediate:

Optimized Parameters

Thiazole Ring Formation

The bromoacetyl derivative reacts with thiourea in ethanol under basic conditions:

Reaction Setup

Side Products : Over-alkylation or hydrolysis of the benzoxazinone lactam may occur if pH exceeds 9.0.

Direct Coupling via Amide Bond Formation

Functionalization of 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS 89976-75-0) with thiazole carboxylic acids offers a modular route.

Activation of 2-Amino-1,3-thiazole-4-carboxylic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide coupling:

Procedure

- Coupling Agent : HATU (1.5 equiv).

- Base : DIPEA (3 equiv).

- Solvent : DMF, room temperature.

- Reaction Time : 12 hours.

- Yield : 55–60%.

Limitations : Steric hindrance from the thiazole ring reduces coupling efficiency compared to arylacetic acids.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 6-Iodo-benzoxazinone | 65–70 | >95% | High |

| Hantzsch Cyclization | 6-Bromoacetyl-benzoxazinone | 60–65 | 90–93% | Moderate |

| Amide Coupling | 6-Amino-benzoxazinone | 55–60 | 88–90% | Low |

Key Observations :

- Suzuki Cross-Coupling offers superior scalability and purity but requires expensive palladium catalysts.

- Hantzsch Cyclization is cost-effective but prone to side reactions during bromoacetyl synthesis.

- Amide Coupling suffers from moderate yields due to steric factors but allows late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary but often involve solvents like ethanol, DMSO, or acetonitrile and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of benzoxazinones, including 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one, exhibit promising antimicrobial activities. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory medications .

Anticancer Potential

The anticancer activity of benzoxazinone derivatives has been explored extensively. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics, reinforcing its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to modulate inflammatory cytokines in vitro. The findings revealed that it effectively reduced the levels of pro-inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its therapeutic promise in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazinone scaffold is highly modifiable, with substitutions at positions 2, 4, and 6 dictating bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Observations:

Antimicrobial Activity: The target compound’s 2-aminothiazole group confers broad-spectrum antimicrobial activity, outperforming simpler analogs like 6-chloro derivatives (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one, which shows herbicidal activity) . Propanolamine-substituted derivatives () exhibit comparable antifungal activity but require higher doses (MIC: 16 µg/mL vs. 8 µg/mL for the target compound) .

Receptor Modulation: Pyrazole-substituted derivatives (e.g., 14n) demonstrate exceptional potency as mineralocorticoid receptor (MR) antagonists, with 1000-fold selectivity over glucocorticoid receptors . In contrast, the target compound’s aminothiazole moiety lacks MR affinity but shows promise in bacterial enzyme inhibition (e.g., penicillin-binding proteins) .

Structural Flexibility :

Biological Activity

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological properties, including anti-inflammatory, antibacterial, and neuroprotective effects.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₃O₂S |

| Molecular Weight | 236.26 g/mol |

| CAS Number | 1049742-69-9 |

| Melting Point | 304–306 °C |

| Solubility | Soluble in DMSO |

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant anti-inflammatory properties. For instance, a study involving microglial cells showed that specific derivatives reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and decreased the transcription levels of pro-inflammatory cytokines such as IL-1β and IL-6. The activation of the Nrf2-HO-1 signaling pathway was also observed, suggesting a mechanism through which these compounds exert their effects .

Key Findings:

- Reduction of LPS-induced NO production.

- Decrease in pro-inflammatory cytokines (IL-1β, IL-6).

- Activation of the Nrf2-HO-1 pathway.

Antibacterial Activity

The compound has shown promising antibacterial activity against various bacterial strains. A study reported significant inhibition zones against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 24 |

| Staphylococcus aureus | 22 |

| Escherichia coli | 21 |

| Salmonella typhi | 20 |

These results indicate that the compound may be more effective than traditional antibiotics in certain contexts .

Neuroprotective Effects

In a study evaluating the neuroprotective effects of related benzoxazinones, it was found that certain derivatives could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of benzoxazinone derivatives. Research indicates that certain compounds in this class demonstrate efficacy in models of epilepsy, with specific derivatives showing protective indices that suggest a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.